molecular formula C10H6N2 B3284488 3-Ethynylcinnoline CAS No. 78593-43-8

3-Ethynylcinnoline

Cat. No.: B3284488
CAS No.: 78593-43-8
M. Wt: 154.17 g/mol
InChI Key: DKTLWQRPCNVGHC-UHFFFAOYSA-N
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Description

3-Ethynylcinnoline is a heterocyclic aromatic organic compound with the molecular formula C10H6N2 It belongs to the cinnoline family, characterized by a fused benzene and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylcinnoline can be synthesized through several methods. One common approach involves the reaction of 3-bromo- or 3-iodocinnoline with ethynylmagnesium bromide or ethynyl lithium under palladium-catalyzed coupling conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylcinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a wide range of functionalized cinnoline derivatives.

Scientific Research Applications

3-Ethynylcinnoline has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-ethynylcinnoline and its derivatives involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The specific pathways depend on the functional groups present and the biological context in which the compound is used. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    Cinnoline: The parent compound with a similar ring structure but without the ethynyl group.

    Quinoxaline: Another heterocyclic compound with a fused benzene and pyrazine ring system.

    Quinazoline: Similar to quinoxaline but with a different nitrogen arrangement in the ring system.

Uniqueness: 3-Ethynylcinnoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

IUPAC Name

3-ethynylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-9-7-8-5-3-4-6-10(8)12-11-9/h1,3-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTLWQRPCNVGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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